(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound characterized by its unique bicyclic structure, which includes a chlorinated pyridine moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it features a hydroxyl group that contributes to its reactivity and interactions in various chemical contexts.
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is classified as a pyridine derivative, specifically within the category of cyclic amines. It is often synthesized for use in research settings, particularly in studies related to enzyme inhibition and receptor modulation. The compound is also explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
The synthesis of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several established synthetic routes:
The molecular structure of (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.61 g/mol |
IUPAC Name | (7R)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI | InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2/t7-/m1/s1 |
InChI Key | OXHBZGCVWSXMNS-SSDOTTSWSA-N |
Isomeric SMILES | C1CC2=C(C=CN=C2[C@@H]1O)Cl |
Canonical SMILES | C1CC2=C(C=CN=C2C1O)Cl |
This data highlights the compound's structural complexity and its potential for diverse chemical interactions.
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions that can modify its structure:
The reactions lead to various products based on the specific conditions used:
The mechanism of action for (S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific biological targets:
Detailed studies are necessary to elucidate the precise molecular targets and pathways affected by this compound .
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol exhibits several notable physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents like water and ethanol |
The chemical properties include:
These properties influence its behavior in synthetic chemistry and biological applications .
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has numerous applications in scientific research:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7